molecular formula C25H20N2O5 B3629366 phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate

phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate

Cat. No.: B3629366
M. Wt: 428.4 g/mol
InChI Key: TUGUEEFSAJKFRE-UHFFFAOYSA-N
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Description

Phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate is a complex organic compound that features a quinoxaline moiety, a benzoate ester, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoxaline ring can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and benzoate groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The quinoxaline moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Phenyl 3-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate can be compared with other quinoxaline derivatives and benzoate esters:

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzoate Esters: Compounds such as methyl benzoate and ethyl benzoate have similar ester functionalities but differ in their alkyl groups, affecting their reactivity and applications.

This compound is unique due to the combination of its quinoxaline and benzoate moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenyl 3-[3-(3-oxo-4H-quinoxalin-2-yl)propanoyloxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c28-23(14-13-22-24(29)27-21-12-5-4-11-20(21)26-22)31-16-17-7-6-8-18(15-17)25(30)32-19-9-2-1-3-10-19/h1-12,15H,13-14,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGUEEFSAJKFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)CCC3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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